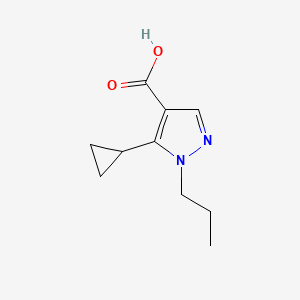

5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNMMVQRSQKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, chemically-principled pathway for the synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The target molecule, featuring a unique substitution pattern with cyclopropyl and propyl groups, represents a valuable scaffold for drug discovery programs. This document details a robust and efficient three-step synthetic sequence, beginning with the Claisen condensation to form a key β-ketoester intermediate, followed by a regioselective Knorr pyrazole synthesis, and culminating in the saponification of the resulting ester. Each step is elucidated with mechanistic insights, detailed experimental protocols, and a discussion of critical process parameters, designed to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a privileged heterocyclic motif frequently incorporated into pharmaceutically active compounds.[3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of agents targeting a multitude of physiological pathways. The synthesis of polysubstituted pyrazoles is therefore a subject of significant interest, with methodologies constantly evolving to provide efficient and regioselective access to novel derivatives.[3][4]

This guide focuses on the synthesis of this compound (CAS No. 1248463-84-4), a molecule of interest due to its combination of a lipophilic N-propyl group, a conformationally constrained C5-cyclopropyl moiety, and a C4-carboxylic acid handle suitable for further derivatization.[1] The presented strategy is grounded in classical, high-yielding transformations, ensuring reproducibility and scalability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis reveals a straightforward and efficient synthetic strategy. The target carboxylic acid can be accessed via the hydrolysis of its corresponding ethyl ester. This ester is the direct product of a Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][5] To achieve the desired substitution pattern, the required precursors are propylhydrazine and ethyl 4-cyclopropyl-2,4-dioxobutanoate. The latter, a key β-ketoester intermediate, can be readily prepared through a Claisen condensation of cyclopropyl methyl ketone and diethyl oxalate.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway and Mechanistic Insights

The forward synthesis is executed in three principal stages, each relying on a well-established chemical transformation.

Caption: Overall workflow of the forward synthesis pathway.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This crucial step employs a base-mediated Claisen condensation to construct the 1,3-dicarbonyl backbone required for pyrazole formation.

Mechanism: The reaction is initiated by the deprotonation of cyclopropyl methyl ketone by a strong base, sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketoester, ethyl 4-cyclopropyl-2,4-dioxobutanoate.[6]

Causality Behind Experimental Choices:

-

Base: Sodium ethoxide is used as it is a strong, non-nucleophilic base that is compatible with the ethanol solvent system and minimizes transesterification side reactions.

-

Solvent: Anhydrous ethanol is critical to prevent quenching of the base and enolate intermediate by water.[6]

-

Temperature: The initial addition is performed at low temperature (0°C) to control the exothermic reaction and prevent self-condensation of the ketone. The reaction is then allowed to warm to ensure completion.[6]

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (16.2 g, 0.70 mol) in anhydrous ethanol (150 mL) under a nitrogen atmosphere.

-

Cool the resulting solution to 0°C in an ice bath.

-

Slowly add a pre-mixed solution of cyclopropyl methyl ketone (20.0 g, 0.24 mol) and diethyl oxalate (34.8 g, 0.24 mol) dropwise over 15-20 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Pour the reaction mixture into a beaker of ice water and acidify to a pH of ~2 using dilute sulfuric acid or hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.[6]

Step 2: Knorr Pyrazole Cyclocondensation

This is the core heterocyclic ring-forming step, creating the substituted pyrazole architecture.

Mechanism: The reaction between the β-ketoester and propylhydrazine proceeds via a cyclocondensation mechanism.[5] The more nucleophilic terminal nitrogen of propylhydrazine initially attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to a cyclic intermediate which then dehydrates to form the stable, aromatic pyrazole ring.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Causality Behind Experimental Choices:

-

Catalyst: A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation.[5]

-

Solvent & Temperature: Refluxing ethanol provides the necessary thermal energy to overcome the activation barriers for both the cyclization and dehydration steps, driving the reaction to completion.

-

Regioselectivity: While the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can potentially yield two regioisomers, the reaction generally favors the formation of the isomer where the more substituted nitrogen (N1) is adjacent to the less sterically hindered carbon of the original dicarbonyl unit. In this case, the desired 1,5-disubstituted pyrazole is the major product.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in absolute ethanol.

-

Add propylhydrazine (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography on silica gel.

Step 3: Saponification to Final Product

The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality.

Mechanism: This reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.

Causality Behind Experimental Choices:

-

Reagents: A mixture of sodium hydroxide in water and ethanol is used. Ethanol acts as a co-solvent to ensure the solubility of the organic ester in the aqueous base.

-

Workup: Acidification is a critical step. The reaction mixture is cooled before adding acid to control the exothermic neutralization. The target carboxylic acid, being less soluble in the acidic aqueous medium, will precipitate out and can be collected by filtration.[1]

Experimental Protocol:

-

Dissolve the ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

-

Add sodium hydroxide pellets (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to afford the final product, this compound.

Data Summary and Characterization

The following table summarizes the key transformations and expected outcomes for this synthetic pathway.

| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity (Post-Purification) |

| 1 | Claisen Condensation | Cyclopropyl methyl ketone, Diethyl oxalate, NaOEt | Anhydrous Ethanol | 75-85% | >95% |

| 2 | Knorr Cyclocondensation | Ethyl 4-cyclopropyl-2,4-dioxobutanoate, Propylhydrazine | Ethanol | 80-90% | >97% |

| 3 | Saponification | Pyrazole Ester, NaOH | Ethanol/Water | >95% | >98% |

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of the broad O-H stretch of the carboxylic acid in the final product.

Conclusion

This guide has outlined a robust, efficient, and well-precedented three-step synthesis for this compound. By leveraging the power of the Claisen condensation and the Knorr pyrazole synthesis, this pathway provides reliable access to a valuable heterocyclic building block. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary tools to confidently execute this synthesis and adapt it for the creation of novel pyrazole-based compounds for applications in pharmaceutical and agrochemical research.

References

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. (n.d.). Retrieved from an article on the synthesis of pyrazole esters.

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). Retrieved from [Link]

- Kadunce, N., et al. (2024). Multi-Kilogram Synthesis of a Complex Cyclopropyl Pyrazole from (R)-Epichlorohydrin. Organic Process Research & Development, 28, 3368–3381.

-

Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. Retrieved from [Link]

- Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (n.d.). ResearchGate.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. (n.d.). ResearchGate.

- The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. (n.d.).

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: Reaction of Ethyl 2,2-dibromo-3-oxobutanoate with Hydrazine Derivatives.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- EvitaChem. (n.d.). Buy ethyl 2-cyclopropyl-3-oxobutanoate (EVT-3517625) | 22396-14-1.

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]

- Merck. (n.d.). Sigma-aldrich 5-cyclopropyl-1h-pyrazole-4-carboxylic acid.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry. Retrieved from [Link]

- EP0749963A1 - N-alkylation method of pyrazole. (n.d.). Google Patents.

- Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-cyclopropyloxyimino-3-oxobutyrate. Retrieved from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from an article on pyrazole synthesis and activities.

-

Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (n.d.). Scholars Research Library. Retrieved from [Link]

- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry.

-

Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. (n.d.). PubMed Central. Retrieved from [Link]

-

Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. (n.d.). PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961. Retrieved from [Link]

- NOTE Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl- 1-ethyl-triphenylphosphonium iodide and Its Crystal Structure. (n.d.). Retrieved from a paper on cyclopropyl building blocks.

-

4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. Retrieved from [Link]

- ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. (n.d.). ResearchGate. Retrieved from a paper on cyclopropyl building blocks.

Sources

- 1. This compound | 1248463-84-4 | Benchchem [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 [chemicalbook.com]

Physicochemical Properties of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities.[1][2] The specific substitution pattern of this molecule—featuring a cyclopropyl group at the 5-position, a propyl group at the N1 position, and a carboxylic acid at the 4-position—suggests a nuanced profile of chemical and physical properties that are critical for its application in drug discovery and development.[1] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed methodologies for their experimental determination, and insights into its structural characterization and stability. It is intended to serve as a foundational resource for researchers and scientists engaged in the evaluation and progression of pyrazole-based molecules.

Molecular Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent research. This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The substituents are strategically placed to modulate its properties for potential biological interactions.[1]

| Identifier | Value | Source |

| CAS Number | 1248463-84-4 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| SMILES | CCCN1C(=C(C=N1)C(=O)O)C2CC2 | [1] |

| InChI Key | WWUNMMVQRSQKDK-UHFFFAOYSA-N | [1] |

The molecular architecture features a central pyrazole ring, which imparts a degree of aromatic stability and provides sites for hydrogen bonding. The N-propyl group contributes to its lipophilicity, while the C-cyclopropyl group can influence binding affinity through steric interactions.[1] The carboxylic acid moiety is the primary determinant of its acidic nature and a key site for salt formation and hydrogen bond interactions.[1]

Core Physicochemical Properties: Predicted Values and Their Significance

While specific experimental data for this compound is not extensively published, computational models provide valuable estimates. These parameters are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Predicted Value (Illustrative) | Significance in Drug Development |

| pKa (Acid Dissociation Constant) | ~4-5 | The pKa indicates the degree of ionization at a given pH. For an acidic compound, it governs solubility, absorption across biological membranes, and receptor binding. A pKa in this range suggests the compound will be predominantly ionized at physiological pH (7.4).[3][4] |

| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | LogP is a measure of lipophilicity. This value suggests moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[3][5] |

| Aqueous Solubility | Low to Moderate | Solubility is critical for formulation and bioavailability. The carboxylic acid group enhances polarity, but the overall scaffold may limit high aqueous solubility.[6] |

| Melting Point (Tm) | Not Available | The melting point is an indicator of purity, crystal lattice energy, and solid-state stability. Pure crystalline compounds typically exhibit a sharp melting point.[7] |

| Polar Surface Area (PSA) | ~60-70 Ų | PSA correlates with hydrogen bonding potential and is a key predictor of cell permeability. |

Methodologies for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is a non-negotiable step in preclinical development. The following section details robust, field-proven protocols.

Overall Characterization Workflow

The systematic characterization of a new chemical entity follows a logical progression, beginning with identity confirmation and proceeding through the determination of its key physical and chemical properties.

Caption: Workflow for thermodynamic solubility determination.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential. [8]2. Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Remove the vial from agitation and allow the excess solid to sediment. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Analysis: Quantify the concentration of the compound in the filtrate using a validated HPLC-UV method against a standard curve.

Melting Point (Tm) by Capillary Method

Rationale: The melting point provides a quick assessment of purity and information about the compound's solid-state properties. Impurities typically depress and broaden the melting range. [7] Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. [9]Load a small amount (2-3 mm height) into a glass capillary tube (sealed at one end). [9]2. Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus. [10]3. Rapid Scan (Optional): Perform an initial rapid heating to determine an approximate melting range. This saves time in subsequent, more accurate measurements. 4. Accurate Determination: Use a fresh sample and heat at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 15 °C below the approximate melting point. [9]5. Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point. [11]

Structural and Spectroscopic Analysis

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Caption: Synergistic workflow for structural elucidation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework. [12]For complex pyrazole derivatives, 2D NMR techniques like HSQC and HMBC are invaluable for unambiguous assignment of proton and carbon signals, especially for distinguishing between isomers. [13]Challenges such as the broadening of the N-H proton signal due to chemical exchange are common and can be investigated using variable temperature NMR studies. [13]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. [12]* X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the ultimate method for determining the precise three-dimensional arrangement of atoms, bond lengths, and angles, as well as intermolecular interactions in the solid state. [14][15]This technique can reveal details about hydrogen bonding networks and crystal packing, which influence properties like solubility and stability. [14][16]

Chemical Stability and Storage

Stability Considerations:

-

Decarboxylation: Like many carboxylic acids, this compound may be susceptible to decarboxylation upon exposure to high temperatures. [1]* Oxidative/Photolytic Stability: The pyrazole ring is generally stable, but comprehensive stability testing under stressed conditions (heat, light, humidity, oxidative stress) is recommended as part of a formal pre-formulation assessment.

-

pH Stability: The stability in aqueous solutions at different pH values should be evaluated, as esterification or other degradation pathways could be catalyzed by acidic or basic conditions.

Recommended Storage: For long-term integrity, the compound should be stored as a solid in a tightly sealed container, protected from light, at a cool and dry temperature (e.g., 2-8 °C or -20 °C).

Conclusion

This compound is a molecule with physicochemical properties dictated by a balance between its lipophilic N-propyl and C-cyclopropyl groups and its ionizable carboxylic acid function. Its predicted moderate lipophilicity and acidic nature are key determinants for its potential as a drug candidate. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, enabling data-driven decisions in the complex process of drug discovery and development. A thorough understanding and experimental validation of these properties are indispensable for translating a promising compound from the bench to the clinic.

References

-

Benchchem. This compound | 1248463-84-4.

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure.

-

Supramolecular Chemistry. Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules.

-

Westlab Canada. Measuring the Melting Point.

-

University of Calgary. Melting point determination.

-

Houston Community College. Determination of Melting Point.

-

SSERC. Melting point determination.

-

Taylor & Francis Online. Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and.

-

SpringerLink. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.

-

BOC Sciences. CAS 1248463-84-4 this compound.

-

Google Patents. Method for determining solubility of a chemical compound.

-

Cambridge University Press & Assessment. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.

-

Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

CSIC. Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules.

-

MDPI. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives.

-

University of Toronto Scarborough. Solubility.

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

-

NIH National Center for Biotechnology Information. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.

-

LabSolu. 5-cyclopropyl-1-(5-quinolyl)pyrazole-4-carboxylic acid.

-

ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values...

-

Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

-

YouTube. Relative Stability of Carboxylic Acid Derivatives.

-

NIH National Center for Biotechnology Information. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.

-

University of Calgary. Solubility of Organic Compounds.

-

PubChem. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

-

ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.

-

ChemBK. 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropyl-, methyl ester Request for Quotation.

-

NIH National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

-

JoVE. Video: Acidity and Basicity of Carboxylic Acid Derivatives.

-

Apollo Scientific. 401629-04-7 Cas No. | 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid.

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

-

Chemistry Stack Exchange. Relative stability of carboxylic acid derivatives.

-

Khan Academy. Carboxylic acids and derivatives.

-

Santa Cruz Biotechnology. 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

-

BYJU'S. Test for Carboxyl Group.

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

-

Organic Chemistry Data. pKa Data Compiled by R. Williams.

-

pKa Data Compiled by R. Williams.

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

-

SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

-

University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

-

Scholars Research Library. Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst.

Sources

- 1. This compound | 1248463-84-4 | Benchchem [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Acidity and Basicity of Carboxylic Acid Derivatives [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. pennwest.edu [pennwest.edu]

- 12. connectjournals.com [connectjournals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

CAS Number: 1248463-84-4 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By synthesizing foundational chemical principles with practical, field-proven insights, this document will delve into the synthesis, characterization, potential therapeutic applications, and future research directions for this promising molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility and capacity for diverse chemical modifications have made it a cornerstone in the development of numerous therapeutic agents.[3] Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][4] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.

This compound represents a specific embodiment of this versatile scaffold, featuring a unique combination of substituents: a cyclopropyl group at the 5-position, a propyl group at the 1-position, and a carboxylic acid moiety at the 4-position. This distinct substitution pattern is anticipated to confer specific physicochemical and biological properties, making it a compelling candidate for further investigation.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1248463-84-4 | [5] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| IUPAC Name | This compound | - |

| SMILES | CCCN1C(=C(C=N1)C(=O)O)C2CC2 | [5] |

| InChI | InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) | [5] |

Synthesis of this compound: A Proposed Methodology

Synthetic Strategy Overview

The proposed synthesis employs a multi-component reaction to construct the pyrazole core, followed by hydrolysis to yield the final carboxylic acid. This approach offers efficiency and versatility.

Sources

The Pharmacological Versatility of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, render it a versatile scaffold for the design of bioactive molecules.[1] When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit an expanded repertoire of biological activities, positioning them as promising candidates in the development of novel therapeutics.[2] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxylic acid derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships (SAR).

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[3][4] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer, most notably protein kinases.[5][6]

A. Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[5] Pyrazole derivatives have been successfully designed to target the ATP-binding site of various kinases, leading to the disruption of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[6]

A prominent example is the inhibition of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[7] Certain 1H-pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against FLT3 and its mutants, as well as cyclin-dependent kinases (CDKs).[7] This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The general mechanism of kinase inhibition by pyrazole-based compounds is illustrated in the signaling pathway diagram below.

Caption: Workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [8][9][10]

A. Mechanism of Action: COX/LOX Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9]5-Lipoxygenase (5-LOX) catalyzes the production of leukotrienes, another class of pro-inflammatory molecules. [8]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The pyrazole scaffold is a core component of the selective COX-2 inhibitor, celecoxib. [1]Pyrazole-hydrazone derivatives have been shown to exhibit potent and selective inhibition of COX-2 over COX-1, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. [8][10]Furthermore, some derivatives display dual inhibition of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory activity. [8]

B. Quantitative Assessment of Anti-inflammatory Activity

The in vitro inhibitory potency of pyrazole carboxylic acid derivatives against COX-1, COX-2, and 5-LOX is presented in the following table. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (SI) | Reference |

| 4a | 5.64 | 0.67 | 1.92 | 8.41 | [8] |

| 4b | 6.12 | 0.58 | 2.31 | 10.55 | [8] |

| Celecoxib | 7.7 | 0.87 | - | 8.85 | [8] |

| 15c | >100 | 1.01 | 0.24 | >99 | [11] |

| 15d | >100 | 1.15 | 0.81 | >86.9 | [11] |

| 19d | >100 | 3.5 | 0.20 | >28.57 | [11] |

| 5f | 14.34 | 1.50 | - | 9.56 | [12] |

| 6f | 9.56 | 1.15 | - | 8.31 | [12] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

-

Animal Preparation: Use male Wistar rats (180-200g) and acclimatize them for at least one week. Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole derivative.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

III. Antimicrobial Activity: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [13][14][15][16]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis. The structural features of these compounds, including their ability to chelate metal ions, may also contribute to their antimicrobial effects.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyrazole carboxylic acid derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |

| 21a | 62.5 | 125 | 125 | 62.5 | [13] |

| 21b | 125 | >125 | >125 | 125 | [13] |

| 21c | 125 | 125 | >125 | 125 | [13] |

| Compound 9 | 4 | >128 | - | - | [14] |

| 5c | 12.5 | 6.25 | - | - | [15] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the pyrazole carboxylic acid derivative in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and other parts of the molecule.

-

Anticancer Activity: For kinase inhibitors, specific substitutions are crucial for achieving high potency and selectivity. For instance, in a series of FLT3 inhibitors, the combination of a piperazine moiety, a benzene ring as a linker, and a bulky fused ring system led to a significant increase in inhibitory activity. [7]* Anti-inflammatory Activity: For COX-2 inhibitors, the presence of a p-sulfonamidophenyl or a p-methoxyphenyl group at the N-1 position of the pyrazole ring is often associated with high potency and selectivity. [9]Modifications to the acyl-hydrazone moiety can also significantly impact activity. [8]* Antimicrobial Activity: The presence of a free carbothiohydrazide moiety has been shown to be important for the antimicrobial activity of some pyrazole derivatives. [13]The nature of the substituent on the phenyl ring can also influence the spectrum of activity.

V. Conclusion and Future Directions

Pyrazole carboxylic acid derivatives represent a privileged and highly versatile scaffold in drug discovery. Their demonstrated efficacy across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, underscores their potential for the development of novel medicines. Future research in this area should focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for derivatives with promising antimicrobial and antiviral activities.

-

Rational Design and SAR Optimization: Utilizing computational modeling and medicinal chemistry strategies to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical testing and into clinical trials to evaluate their safety and efficacy in humans.

The continued exploration of the chemical space around the pyrazole carboxylic acid core holds immense promise for addressing unmet medical needs and delivering innovative therapeutic solutions.

VI. References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link] [5]2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). Bioorganic Chemistry, 74, 212-220. Retrieved from [Link] [8]3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2021). Molecules, 26(15), 4473. Retrieved from [Link] 4. The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved from [Link] [17]5. Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Indian Journal of Chemistry - Section B, 64B(9), 1234-1240. Retrieved from [Link] 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(21), 7247. Retrieved from [Link] [7]7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(7), 984. Retrieved from [Link] [3]8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3569-3584. Retrieved from [Link] [9]9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie, e2400470. Retrieved from [Link] [18]10. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). Molecular Diversity. Retrieved from [Link] [11]11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2025). Bioorganic Chemistry, 163, 107952. Retrieved from [Link] [10]12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry, 14(3), 499-516. Retrieved from [Link] [12]13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals, 16(3), 433. Retrieved from [Link] [14]14. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Retrieved from [Link] [2]15. Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705-4730. Retrieved from [Link] [15]16. Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). Retrieved from [Link] [19]17. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry, 78, 86-96. Retrieved from [Link] [16]18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(16), 4963. Retrieved from [Link] 19. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(13), 10833. Retrieved from [Link] [6]20. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). Retrieved from [Link] [20]21. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(13), 5183. Retrieved from [Link] [21]22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 919-940. Retrieved from [Link] [1]23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link] [22]24. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

The Discovery and Rational Design of Novel Cyclopropyl-Containing Pyrazoles

An In-Depth Technical Guide:

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its synthetic tractability and diverse pharmacological activities make it a privileged scaffold.[3][4] The strategic incorporation of a cyclopropyl moiety into these scaffolds has emerged as a powerful tactic in modern drug discovery. This three-membered ring is far from a simple lipophilic spacer; its unique stereoelectronic properties impart significant advantages, including enhanced metabolic stability, increased potency, and improved physicochemical properties.[5][6] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of novel cyclopropyl-containing pyrazoles. We will dissect the causal logic behind key synthetic strategies and provide field-proven insights for researchers, scientists, and drug development professionals aiming to harness the synergistic potential of these two powerful chemical motifs.

The Strategic Imperative for the Cyclopropyl Moiety

The decision to incorporate a cyclopropyl ring into a drug candidate is a strategic choice driven by its unique and advantageous physicochemical properties. Unlike simple alkyl groups, the cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol), which results in shorter, stronger C-H bonds and enhanced π-character in its C-C bonds.[5][6][7] These features translate into tangible benefits in drug design.

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can significantly increase a drug's half-life and reduce the potential for drug-drug interactions, a critical consideration in preclinical development.[8]

-

Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target receptor.[5] This conformational constraint can lead to a significant enhancement in binding affinity and potency.[6]

-

Potency and Selectivity: The cyclopropyl group can serve as a "lipophilic hydrogen bond donor" and engage in unique interactions with protein targets. Its compact size allows it to probe small hydrophobic pockets within an active site that larger groups cannot access, often leading to improved potency and selectivity.[9]

-

Improved Physicochemical Properties: Incorporation of a cyclopropyl group can modulate a molecule's pKa, increase brain permeability, and decrease plasma clearance, addressing multiple potential roadblocks in the drug discovery pipeline.[5][6]

The logical relationship between the cyclopropyl group's properties and its impact on drug design is visualized below.

Caption: Logic diagram illustrating how the intrinsic properties of the cyclopropyl ring translate into key advantages in drug discovery.

Core Synthetic Strategies: A Two-Pillar Approach

The synthesis of cyclopropyl-containing pyrazoles logically breaks down into two core challenges: the construction of the pyrazole heterocycle and the introduction of the cyclopropyl moiety. The sequence of these operations is a critical strategic decision. One can either start with a cyclopropyl-containing building block and construct the pyrazole ring around it, or form the pyrazole first and subsequently perform a cyclopropanation reaction.

Pillar I: Synthesis of the Pyrazole Ring

The most robust and widely used method for constructing the pyrazole core is the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[3][10] This approach, often referred to as the Knorr pyrazole synthesis, offers a high degree of control over substituent placement.

Key Experimental Choices:

-

1,3-Dielectrophile: 1,3-dicarbonyl compounds are the most common precursors. The choice between a symmetric diketone (e.g., acetylacetone) and an unsymmetric one (e.g., a β-ketoester) determines the potential for regioselectivity issues.

-

Hydrazine Source: Using hydrazine hydrate will yield an N-unsubstituted pyrazole, while substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allow for direct installation of a substituent at the N1 position.[3][11] Regioselectivity can be a challenge with unsymmetrical diketones and substituted hydrazines, often yielding a mixture of isomers.

A generalized workflow for the Knorr pyrazole synthesis is depicted below.

Caption: Generalized workflow for the Knorr pyrazole synthesis via cyclocondensation.

Other valuable methods for pyrazole synthesis include 1,3-dipolar cycloadditions of diazo compounds with alkynes or reactions of α,β-unsaturated carbonyl compounds with hydrazines.[3][10][12] The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final product.

Pillar II: Introduction of the Cyclopropyl Group

The cyclopropyl group can be introduced at various stages of the synthesis. The most common methods involve the cyclopropanation of an alkene precursor.[7][12]

Key Cyclopropanation Reactions:

-

Simmons-Smith Reaction: This is a reliable method that utilizes a zinc-copper couple and diiodomethane (CH₂I₂) to generate a zinc carbenoid species.[13] It is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[13][14] This is a significant advantage for controlling stereochemistry in chiral molecules.

-

Carbene Addition from Diazo Compounds: Diazoalkanes, such as diazomethane, can be decomposed thermally, photochemically, or with a transition metal catalyst to generate a carbene, which then adds to an alkene.[12][15] While effective, the toxicity and explosive nature of diazomethane necessitate stringent safety precautions.[13]

-

Kulinkovich Reaction: This method forms cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium alkoxide catalyst.[12]

The following table summarizes these key cyclopropanation methods.

| Reaction | Reagents | Key Advantages | Causality/Considerations |

| Simmons-Smith | CH₂I₂, Zn(Cu) | High stereospecificity; functional group tolerance. | The reaction proceeds via a concerted mechanism, preserving the alkene's geometry. The carbenoid is less reactive than a free carbene, enhancing selectivity.[13][14] |

| Diazoalkane Addition | CH₂N₂, hv or Δ or Cu catalyst | Good for simple methylenation. | Generates a highly reactive carbene intermediate. The use of a catalyst (e.g., copper) can temper reactivity and improve control.[12][15] |

| Haloform Reaction | CHX₃ (e.g., CHCl₃), Strong Base (e.g., KOtBu) | Inexpensive reagents for dihalocyclopropanes. | Involves the formation of a dihalocarbene, which adds to the alkene. Useful for creating functionalized cyclopropanes.[13] |

Experimental Protocol: Synthesis of a Model Cyclopropyl-Pyrazole

This protocol provides a self-validating, two-stage synthesis of a model compound, demonstrating the principles discussed.

Stage 1: Knorr Synthesis of 1-phenyl-3-(prop-1-en-2-yl)-5-methyl-1H-pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-5-hexen-2,4-dione (10.0 g, 79.3 mmol) and absolute ethanol (100 mL).

-

Reagent Addition: Add phenylhydrazine (8.57 g, 79.3 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reflux: After the addition is complete, add 2-3 drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and reduce the volume by approximately 70% using a rotary evaporator.

-

Purification: Pour the concentrated residue into 200 mL of ice-cold water and stir for 30 minutes. The product should precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water to yield the alkene-containing pyrazole.

Stage 2: Simmons-Smith Cyclopropanation

-

Reaction Setup: In a flame-dried 500 mL flask under a nitrogen atmosphere, prepare a solution of the alkene-pyrazole from Stage 1 (10.0 g, 47.1 mmol) in anhydrous dichloromethane (DCM, 200 mL).

-

Reagent Preparation: In a separate flask, add zinc-copper couple (12.3 g, 188.4 mmol). Add 100 mL of anhydrous DCM.

-

Cyclopropanation: To the stirred suspension of Zn(Cu), add diiodomethane (25.2 g, 94.2 mmol) dropwise via a syringe, keeping the temperature below 30°C with a water bath. Stir for 30 minutes until the initial effervescence subsides.

-

Addition of Alkene: Add the solution of the alkene-pyrazole from step 1 to the Simmons-Smith reagent dropwise over 1 hour. Stir the reaction at room temperature overnight.

-

Quenching & Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter the mixture through a pad of Celite to remove zinc salts.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final cyclopropyl-containing pyrazole.

Structure-Activity Relationship (SAR) Insights

Once a lead cyclopropyl-pyrazole scaffold is identified, systematic modification is employed to optimize its biological activity. SAR studies reveal how changes to the molecule's structure affect its interaction with the biological target.[16]

Key Positions for Modification:

-

N1-substituent: This position is often solvent-exposed and can be modified to improve solubility, metabolic stability, or target specific pockets. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be crucial for potent activity.[17][18]

-

C3-substituent: Modifications here can directly impact binding affinity. The introduction of carboxamide groups at this position has been a successful strategy for developing potent inhibitors.[17]

-

C5-substituent: This position often points towards a primary binding pocket. Attaching the cyclopropyl group, often via a phenyl linker, at this position has led to potent CB1 antagonists.[19] The cyclopropyl group's ability to fit into hydrophobic pockets is key.[9]

The following table summarizes SAR data for a series of pyrazole-based inhibitors, illustrating the impact of substitution.

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | Inhibitory Activity (Ki, nM) | Reference |

| Lead (Rimonabant) | 2,4-Dichlorophenyl | -N(piperidine)carboxamide | 4-Chlorophenyl | 1.9 | [19] |

| Analogue 11r | 2,4-Dichlorophenyl | -N(pyrrolidine)carboxamide | 4-Cyclopropyl phenyl | < 5 | [19] |

| Analogue 7a | Phenyl | Phenyl | - | Low Nanomolar (Meprin α) | [9] |

| Analogue 14c | Phenyl | Cyclopentyl | - | Similar to 7a (Meprin α) | [9] |

Data synthesized from multiple sources for illustrative purposes.[9][19] The data clearly shows that replacing a chloro-phenyl group with a cyclopropyl-phenyl group (Analogue 11r) maintains or enhances high potency, demonstrating the cyclopropyl moiety's effectiveness as a bioisostere with favorable properties.[19]

Future Directions and Conclusion

The fusion of the pyrazole scaffold with the cyclopropyl moiety continues to be a highly productive strategy in drug discovery. Future research will likely focus on the development of stereoselective cyclopropanation methods to create chiral centers with high precision, further enhancing specificity.[14] Moreover, the application of modern synthetic techniques like microwave-assisted synthesis can accelerate the generation of diverse compound libraries for high-throughput screening.[20] The HIV-1 capsid inhibitor Lenacapavir, which features a complex chiral cyclopropane adjacent to a pyrazole, stands as a testament to the successful clinical application of this strategy and highlights the immense potential that remains to be explored.[21] This guide has outlined the fundamental rationale, synthetic logic, and key experimental considerations, providing a solid foundation for researchers to innovate in this exciting and therapeutically relevant area of medicinal chemistry.

References

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry - ACS Publications.

- Cyclopropanation. (n.d.). Wikipedia.

- Stereoselective Cyclopropanation Reactions. (n.d.). Chemical Reviews - ACS Publications.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.

- Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.

- Multi-Kilogram Synthesis of a Complex Cyclopropyl Pyrazole from (R)-Epichlorohydrin. (2024). Organic Process Research & Development.

- Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed.

- Cyclopropanation Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.

- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Unknown Source.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Unknown Source.

- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Unknown Source.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.

- 11.3.5 Cyclopropanation of Alkenes. (2019). Chemistry LibreTexts.

- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.

- Review: biologically active pyrazole derivatives. (2016). RSC Publishing.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Unknown Source.

- n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine. (n.d.). Vulcanchem.

- Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. (n.d.). PubMed.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Request PDF - ResearchGate.

- Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2025). ResearchGate.

- The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 12. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 19. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document details the key structural features, explores the potential conformational isomers, and outlines the experimental and computational methodologies for their characterization.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive template for designing molecules that can effectively bind to biological targets. The biological activity of pyrazole derivatives is intimately linked to the nature and orientation of their substituents.[4] In the case of this compound, the interplay between the planar pyrazole core and the flexible propyl chain, the rigid cyclopropyl group, and the hydrogen-bonding capable carboxylic acid function dictates its overall shape and potential binding modes.

Molecular Structure of this compound

The foundational step in understanding the molecule's behavior is a detailed examination of its static molecular structure.

Core Chemical Features

The molecule, with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , is characterized by a central 1H-pyrazole ring.[1][5] This five-membered aromatic heterocycle is substituted at three key positions:

-

1-position: A propyl group is attached to one of the nitrogen atoms, introducing a flexible aliphatic chain.

-

4-position: A carboxylic acid group is present, which can act as a hydrogen bond donor and acceptor.

-

5-position: A cyclopropyl group is attached, introducing a rigid, strained ring system with unique electronic properties.

The IUPAC name for this compound is this compound, and its unique CAS number is 1248463-84-4.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1][5] |

| CAS Number | 1248463-84-4 | [1][5] |

| SMILES | CCCN1C(=C(C=N1)C(=O)O)C2CC2 | [1][5] |

| InChI Key | WWUNMMVQRSQKDK-UHFFFAOYSA-N | [1][5] |

Bond Lengths, Bond Angles, and Hybridization

While a definitive crystal structure for this specific molecule is not publicly available, data from related pyrazole derivatives in the Cambridge Structural Database (CSD) and from computational studies can provide valuable insights.[6][7] The pyrazole ring is expected to be largely planar due to its aromatic character. The bond lengths within the ring will exhibit partial double bond character. The sp² hybridized carbons and nitrogens of the pyrazole ring will lead to bond angles of approximately 108-110°. The cyclopropyl group's internal C-C-C angles are constrained to ~60°, leading to significant ring strain and influencing the electronic properties of the adjacent C5 carbon of the pyrazole ring.[8]

Conformational Analysis: A Dynamic Perspective

The biological function of a small molecule is often governed by its ability to adopt specific three-dimensional conformations to fit into a binding pocket of a target protein. The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:

-

N1-C(propyl) bond: Rotation around this bond determines the orientation of the flexible propyl chain relative to the pyrazole ring.

-

C5-C(cyclopropyl) bond: The rotation of the cyclopropyl group can influence steric interactions and electronic conjugation with the pyrazole ring.

-

C4-C(carboxyl) bond: The orientation of the carboxylic acid group is crucial for its hydrogen bonding potential.

Rotational Isomers of the N-Propyl Group

The propyl chain can adopt multiple conformations, with the most stable ones typically being staggered arrangements to minimize torsional strain. The relative energies of these conformers can be influenced by steric hindrance from the adjacent cyclopropyl group. Computational studies on n-propanethiol have shown that both C-C and C-S bond rotations are crucial for a complete conformational analysis, a principle that can be extended to the N-propyl group in our target molecule.[9]

Preferred Orientation of the Cyclopropyl Group